2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide
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Overview
Description
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide is a complex organic compound that features a unique combination of benzodioxepin and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide typically involves multiple steps. The initial step often includes the formation of the benzodioxepin ring, followed by the introduction of the benzimidazole group. The reaction conditions may vary, but common reagents include acids, bases, and solvents such as dichloromethane or ethanol. The reaction temperatures are usually controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol
Catalysts: Palladium on carbon, platinum
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl derivatives: These compounds share the benzodioxepin core but differ in their substituents.
Benzimidazole derivatives: Compounds with the benzimidazole moiety but different functional groups.
Uniqueness
The uniqueness of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.
Properties
Molecular Formula |
C22H25N3O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]acetamide |
InChI |
InChI=1S/C22H25N3O4/c1-27-12-9-25-18-6-3-2-5-17(18)24-21(25)15-23-22(26)14-16-7-8-19-20(13-16)29-11-4-10-28-19/h2-3,5-8,13H,4,9-12,14-15H2,1H3,(H,23,26) |
InChI Key |
ABGFKUWGPAFPHX-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1CNC(=O)CC3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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